![molecular formula C15H18N2S B2710285 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole CAS No. 345990-52-5](/img/structure/B2710285.png)
2-(4-Methylpiperidin-1-yl)-4-phenylthiazole
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Description
The compound “2-(4-Methylpiperidin-1-yl)-4-phenylthiazole” is a complex organic molecule that contains a thiazole ring, a phenyl ring, and a 4-methylpiperidine group . Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring. Piperidines are six-membered rings containing one nitrogen atom, and the term “methylpiperidin” refers to a piperidine ring with a methyl group attached. The phenyl group is a common aromatic ring found in many organic compounds.
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperidin-1-yl)-4-phenylthiazole” would be expected to contain a thiazole ring attached to a phenyl ring at the 4-position, and a 4-methylpiperidine group attached at the 2-position of the thiazole .Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . Thiazoles can also participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methylpiperidin-1-yl)-4-phenylthiazole” would be expected to be influenced by its aromatic rings and the presence of the nitrogen and sulfur atoms in the thiazole ring .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-12-7-9-17(10-8-12)15-16-14(11-18-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANYZYCCNODOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-4-phenylthiazole |
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